molecular formula C10H16ClN5 B4564387 N-allyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine

N-allyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B4564387
M. Wt: 241.72 g/mol
InChI Key: DCSMZXJHJZDZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H16ClN5 and its molecular weight is 241.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.1094232 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazine Scaffold in Medicinal Chemistry

Triazine compounds, characterized by a ring structure where nitrogen atoms replace three carbon-hydrogen units in benzene, exhibit significant potential in medicinal chemistry. Their synthetic derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal effects. This broad pharmacological activity highlights triazine analogs as potent candidates for future drug development, emphasizing the triazine nucleus as a core moiety of interest for researchers (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Transition Metal Catalysis in Isomerization of N-allyl Compounds

N-allyl compounds undergo isomerization to N-(1-propenyl) compounds catalyzed by transition metal complexes. This review discusses the applications of isomerization mediated by metals like Rh, Ru, Fe, among others, leading to highly selective syntheses of various compounds. The influence of nitrogen atom coordination on the reaction's outcome and the relationship between the donor-acceptor properties of N-allyl compounds and their reactivity underscores the complexity and potential of employing N-allyl systems in synthetic organic chemistry (S. Krompiec, M. Krompiec, R. Penczek, H. Ignasiak, 2008).

Environmental and Health Implications of Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been widely used in industrial products to extend shelf life. Recent studies highlight their presence in various environmental matrices and their detection in human tissues, raising concerns about their potential toxic effects. The need for future research to explore less harmful SPAs emphasizes the ongoing challenge of balancing industrial utility with environmental and health safety (Runzeng Liu, S. Mabury, 2020).

Structural Insights into Poly(vinyl chloride) Degradation

The thermal degradation of poly(vinyl chloride) (PVC) begins with allylic chloride and tertiary chloride defects. Understanding the mechanisms of PVC degradation, including the formation of labile defects and the role of carbenium chloride ion pairs in polyene sequence formation, is crucial for improving polymer stability and recycling processes. This review provides a comprehensive overview of the current understanding of PVC degradation mechanisms (W. Starnes, 2002).

Triazine-based Mesogens in Liquid Crystals

1,3,5-Triazine-based mesogens, combining a rigid aromatic core with flexible peripheral chains, are of growing interest for their applications in organo-electronic devices. Recent research on triazine-based discotic liquid crystals highlights their potential for charge and energy transport applications. The exploration of structural modifications and their impact on liquid crystal properties underscores the innovative potential of triazine derivatives in advanced material applications (Deepak Devadiga, T. N. Ahipa, 2019).

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-5-6-12-8-13-7(11)14-9(15-8)16-10(2,3)4/h5H,1,6H2,2-4H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSMZXJHJZDZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.